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Compound of Interest

Compound Name: 6-Bromo-2-iodopyridin-3-OL

CAS No.: 188057-35-4

Cat. No.: B1342712

Get Quote

In the landscape of modern drug discovery and materials science, functionalized heterocyclic

scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous in top-

selling pharmaceuticals and agrochemicals, owing to their unique electronic properties and

ability to engage in specific biological interactions.[1] The target molecule, 6-Bromo-2-
iodopyridin-3-ol, represents a highly valuable synthetic building block. Its trifunctional nature

—a nucleophilic hydroxyl group, and two distinct halogen atoms (bromine and iodine) at

positions amenable to diverse cross-coupling reactions—offers a versatile platform for the

construction of complex molecular architectures.

This guide provides a comprehensive analysis of a robust and logical synthetic pathway to 6-
Bromo-2-iodopyridin-3-ol. We will delve into the mechanistic rationale behind the proposed

strategy, provide a detailed experimental protocol based on well-established transformations of

analogous structures, and explore the critical parameters for success.

Retrosynthetic Analysis: A Logic-Driven Approach
The primary challenge in synthesizing 6-Bromo-2-iodopyridin-3-ol lies in achieving the

precise regiochemical placement of three different functional groups on the pyridine ring. A
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direct, sequential halogenation of pyridin-3-ol is fraught with potential regioselectivity issues

due to the activating nature of the hydroxyl group.

A more robust strategy involves installing the hydroxyl group in the final step from a precursor

that offers superior control over the preceding halogenation steps. The Sandmeyer-type

diazotization of an aminopyridine is the gold standard for this transformation. This leads us to a

logical retrosynthetic pathway where the target pyridinol is derived from the key intermediate, 3-

amino-6-bromo-2-iodopyridine. This intermediate, in turn, can be constructed from a simpler

aminopyridine through sequential, directed halogenations.

6-Bromo-2-iodopyridin-3-ol

3-Amino-6-bromo-2-iodopyridine

Diazotization / Hydrolysis

3-Amino-2-iodopyridine

Regioselective Bromination (NBS)

3-Aminopyridine

Iodination (NIS)
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Caption: Retrosynthetic pathway for 6-Bromo-2-iodopyridin-3-ol.

Recommended Synthetic Pathway: From 3-
Aminopyridine to the Target Pyridinol
This proposed synthesis is a multi-step sequence that leverages the directing effects of the

amino group to ensure high regioselectivity in the halogenation steps. The final conversion of
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the amine to a hydroxyl group via a diazonium salt is a reliable and high-yielding

transformation.

Step 1: Synthesis of 3-Amino-2-iodopyridine
The initial step involves the iodination of 3-aminopyridine. The amino group is a powerful

activating group that directs electrophiles to the ortho and para positions (C2, C4, and C6). To

achieve selective mono-iodination at the C2 position, a mild iodinating agent such as N-

Iodosuccinimide (NIS) is employed under controlled conditions.

Step 2: Synthesis of 3-Amino-6-bromo-2-iodopyridine
With the C2 position blocked by iodine, the subsequent bromination is directed by the amino

group primarily to the C6 position (para). N-Bromosuccinimide (NBS) is the reagent of choice

for this transformation, as it provides a source of electrophilic bromine under mild conditions,

minimizing over-bromination and side reactions.[2]

Step 3: Diazotization and Hydrolysis to 6-Bromo-2-
iodopyridin-3-ol
This final step is a classic transformation. The 3-amino-6-bromo-2-iodopyridine intermediate is

treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., sulfuric acid) at low

temperatures to form a stable diazonium salt.[3] Gentle heating of this diazonium salt solution

in situ leads to its decomposition, releasing nitrogen gas and allowing for the nucleophilic

attack of water to form the desired 6-Bromo-2-iodopyridin-3-ol. This method is highly

effective for converting aromatic amines to phenols (or in this case, pyridinols).

Experimental Workflow Visualization

Step 1: Iodination Step 2: Bromination
Step 3: Diazotization & Hydrolysis
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Caption: Experimental workflow for the synthesis of 6-Bromo-2-iodopyridin-3-ol.

Detailed Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from the synthesis of

structurally similar compounds, such as 5-Bromo-3-iodo-pyridin-2-ol.[3] It should be performed

by qualified personnel in a well-ventilated fume hood with appropriate personal protective

equipment.

Materials and Reagents:

3-Aminopyridine

N-Iodosuccinimide (NIS)

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Sulfuric Acid (concentrated, 98%)

Sodium Nitrite (NaNO₂)

Ethyl Acetate

Saturated Sodium Bicarbonate solution

Saturated Sodium Thiosulfate solution

Brine

Magnesium Sulfate (anhydrous)

Protocol:

Part A: Synthesis of 3-Amino-6-bromo-2-iodopyridine

Iodination: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-

Iodosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6
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hours, monitoring by TLC until the starting material is consumed.

Work-up 1: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The

crude 3-amino-2-iodopyridine may be used directly or purified by column chromatography.

Bromination: Dissolve the crude 3-amino-2-iodopyridine (1.0 eq) in acetonitrile. Add N-

Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours,

monitoring by TLC.

Work-up 2: Upon completion, concentrate the reaction mixture under reduced pressure.

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution

and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to

yield crude 3-amino-6-bromo-2-iodopyridine.

Part B: Synthesis of 6-Bromo-2-iodopyridin-3-ol

Diazotization: Under an inert atmosphere, slowly add the crude 3-amino-6-bromo-2-

iodopyridine (1.0 eq) to concentrated sulfuric acid (approx. 3 mL per gram of amine) in a

flask cooled in an ice bath (0-5 °C). Stir the mixture until a homogeneous solution is formed.

Slowly add solid sodium nitrite (1.5 eq) in small portions, ensuring the internal temperature

does not exceed 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

Hydrolysis: Carefully pour the reaction mixture onto a large volume of crushed ice. Heat the

resulting aqueous solution to 50-60 °C for 1 hour to facilitate hydrolysis of the diazonium salt.

Final Work-up: Cool the mixture to room temperature and neutralize to pH ~7 with a

saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Wash

the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to afford 6-Bromo-2-iodopyridin-3-ol.

Quantitative Data Summary
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The following table provides representative data for the key steps in the synthesis. Yields are

based on typical outcomes for analogous transformations reported in the literature.

Parameter Step 1 (Iodination)
Step 2
(Bromination)

Step 3
(Diazotization)

Key Reagent
N-Iodosuccinimide

(NIS)

N-Bromosuccinimide

(NBS)

Sodium Nitrite

(NaNO₂)

Stoichiometry 1.05 eq 1.05 eq 1.5 eq

Solvent Acetonitrile Acetonitrile H₂SO₄ (conc.)

Temperature Room Temp. Room Temp. 0 °C to 60 °C

Reaction Time 4 - 6 hours 2 - 4 hours 3 - 4 hours

Typical Yield 80 - 90% 85 - 95% 60 - 75%

Alternative Synthetic Considerations
While the proposed route is robust, other strategies for functionalizing pyridines exist.

Directed Ortho-Metalation: The use of directing groups, such as a pivaloyl or a removable

silyl group, can facilitate metalation (e.g., lithiation) at specific positions, followed by

quenching with an electrophilic halogen source.[4] However, achieving the desired

trisubstitution pattern would require multiple protection/deprotection and metalation steps,

likely resulting in a lower overall yield.

Zincke Imine Intermediates: A novel strategy for the 3-halogenation of pyridines involves a

ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates.[5][6][7]

While powerful, this method is specifically tailored for introducing a halogen at the C3

position and is less suited for the intricate substitution pattern of the target molecule.

The chosen diazotization route remains the most logical and efficient pathway based on

established, reliable chemical transformations.

Conclusion
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The synthesis of 6-Bromo-2-iodopyridin-3-ol is best approached through a well-controlled,

three-step sequence starting from 3-aminopyridine. This strategy leverages the powerful

directing effect of the amino group for regioselective iodination and bromination, followed by a

reliable diazotization and hydrolysis to install the C3 hydroxyl group. This pathway provides a

clear and scalable route to a valuable, trifunctionalized pyridine building block, empowering

further research and development in medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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